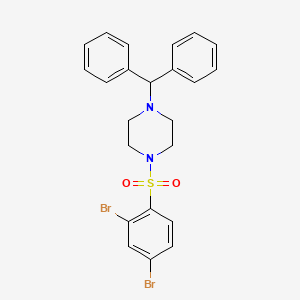

1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Description

Propriétés

IUPAC Name |

1-benzhydryl-4-(2,4-dibromophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Br2N2O2S/c24-20-11-12-22(21(25)17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUOURVTJZMKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation with Dibromobenzenesulfonyl Chloride: The final step involves the reaction of the piperazine derivative with 2,4-dibromobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms in the dibromobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted sulfonyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 550.31 g/mol. The presence of bromine substituents and a sulfonyl group contributes to its reactivity and biological activity.

Cardiovascular Disorders

Research indicates that compounds similar to 1-(2,4-dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine exhibit significant pharmacological effects, particularly in treating cardiovascular disorders. For instance, studies have demonstrated that sulfonamide compounds can possess spasmolytic activity on vascular smooth muscles and anti-platelet aggregatory activity. These properties make them potential candidates for treating conditions such as angina pectoris, cerebral circulation disorders, and thrombosis .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of piperazine derivatives. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For example, research has shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Study on Antiplatelet Activity

A notable study explored the antiplatelet activity of sulfonamide compounds similar to 1-(2,4-dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine. In this study, rabbit platelet-rich plasma was treated with the compound, revealing a significant reduction in ADP-induced platelet aggregation. This suggests that the compound may have therapeutic potential in preventing thrombotic events .

Synthesis and Metabolism

Another critical aspect of research involves the synthesis of this compound as an intermediate in drug development. For instance, it has been utilized in synthesizing more complex molecules with enhanced biological activities. The metabolic pathways involving this compound have also been studied to understand its pharmacokinetics better and optimize its therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The diphenylmethyl group may enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Piperazine Derivatives

Table 1: Key Structural and Physical Properties of Selected Piperazine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dibromobenzenesulfonyl group in the target compound likely enhances hydrolytic stability compared to electron-donating groups (e.g., methoxy in SA4503) or neutral substituents (e.g., methylbenzyl in ) .

- However, the sulfonyl group may reduce blood-brain barrier permeability compared to cinnarizine’s alkenyl chain .

- Synthetic Feasibility : Yields for analogs in (43–68%) and SA4503 (56%) indicate moderate synthetic efficiency, though the target compound’s bromine substituents may require specialized conditions (e.g., halogenation or sulfonylation under inert atmospheres) .

Metabolic and Pharmacokinetic Profiles

- Steric Effects : The bulky dibromobenzenesulfonyl group could hinder enzymatic degradation compared to smaller substituents (e.g., 4-fluorophenyl in ) .

Activité Biologique

1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a sulfonamide compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiovascular disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H22Br2N2O2S

- Molecular Weight : 550.31 g/mol

- SMILES Notation : Brc1ccc(Br)c(c1)S(=O)(=O)N1CCN

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily involving:

- Inhibition of Platelet Aggregation : The compound exhibits significant anti-platelet aggregatory activity, which is crucial for preventing thrombosis. Studies have shown that it can inhibit ADP-induced platelet aggregation in vitro, making it a candidate for treating conditions like angina pectoris and cerebral circulation disorders .

- Spasmolytic Activity : It demonstrates spasmolytic effects on vascular smooth muscles, contributing to its potential use in managing cardiovascular diseases .

In Vitro Studies

A study conducted on rabbit platelet-rich plasma (PRP) demonstrated the compound's efficacy in inhibiting platelet aggregation. The results indicated a dose-dependent response, confirming its potential as an anti-thrombotic agent. The inhibitory effects were measured using an aggregometer, which provided a standard curve for maximal aggregation .

Case Studies

- Cardiovascular Disorders : Clinical trials have explored the use of similar sulfonamide compounds in treating cardiovascular issues. For instance, compounds with structural similarities have shown promise in reducing the risk of thrombosis and improving cerebral blood flow .

- Depression Treatment : Although primarily focused on cardiovascular applications, some derivatives of piperazine compounds have been investigated for their multimodal effects on serotonin receptors, indicating a broader therapeutic potential beyond cardiovascular health .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine, a comparison with other piperazine derivatives is essential:

Q & A

Basic: What are the standard synthetic routes for 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:

- Step 1: Reacting 2,4-dibromobenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine in a polar aprotic solvent (e.g., DMF, DCM) under basic conditions (e.g., K₂CO₃ or DIEA) to facilitate sulfonamide bond formation .

- Step 2: Optimizing reaction time (6–24 hours) and temperature (room temperature to 60°C) to balance yield and byproduct formation.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .

Key Considerations: Excess sulfonyl chloride (1.2–1.5 equiv) and inert atmospheres minimize side reactions. Adjust solvent polarity to improve solubility of intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Prioritize signals for the sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons), piperazine ring (δ ~2.5–3.5 ppm for CH₂ groups), and diphenylmethyl moiety (δ ~5.0–5.5 ppm for benzylic CH) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of sulfonyl or diphenylmethyl groups).

- HPLC: Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) with acetonitrile/water gradients .

Validation: Compare spectral data with computationally predicted shifts (e.g., DFT calculations) to resolve ambiguities in complex splitting patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different pharmacological assays?

Methodological Answer:

- Assay Validation: Standardize cell lines (e.g., HEK-293 vs. CHO), receptor density, and buffer conditions (pH, ion concentration) to minimize variability .

- Control Experiments: Include reference compounds (e.g., known 5-HT₁A/D₂ ligands) to calibrate assay sensitivity .

- Structural Analysis: Compare activity trends with analogs (e.g., halogen substitution on the benzenesulfonyl group) to identify SAR determinants. For example, bulky substituents may sterically hinder target binding .

Case Study: In receptor binding assays, discrepancies in IC₅₀ values (e.g., nM vs. µM) may arise from differences in membrane preparation methods or radioligand purity .

Advanced: What strategies are recommended for designing derivatives of this compound to enhance selectivity towards specific molecular targets?

Methodological Answer:

- Fragment Replacement: Modify the dibromobenzenesulfonyl group with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with aromatic residues in target proteins .

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict interactions with binding pockets. For example, replacing bromine with methoxy groups may improve hydrogen bonding with serine/threonine kinases .

- Bioisosterism: Substitute the diphenylmethyl group with bicyclic systems (e.g., benzodioxole) to reduce metabolic liability while retaining lipophilicity .

Validation: Test derivatives in orthogonal assays (e.g., functional cAMP vs. calcium flux) to confirm selectivity .

Basic: What are the primary metabolic pathways observed for structurally related piperazine derivatives in preclinical models, and how might these inform toxicity studies?

Methodological Answer:

- Phase I Metabolism: Oxidative N-dealkylation of the piperazine ring (e.g., cleavage of diphenylmethyl group) and sulfonamide hydrolysis are common .

- Phase II Metabolism: Glucuronidation of hydroxylated metabolites, particularly in hepatic microsomes .

- Species Differences: Rat models show sex-dependent Km values for oxidative metabolism (male > female), suggesting CYP3A isoform involvement .

Toxicity Mitigation: Screen for reactive metabolites (e.g., quinone imines) using glutathione trapping assays. Prioritize derivatives with electron-donating substituents to reduce bioactivation risk .

Advanced: How should researchers approach the development of analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma/brain homogenates .

- LC-MS/MS: Employ a triple quadrupole system with ESI⁺ ionization. Optimize transitions (e.g., m/z 550 → 234 for parent → fragment) and collision energy (15–30 eV) .

- Validation Parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.